molecular formula C19H23N3O3 B4133907 4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide

4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide

Cat. No. B4133907
M. Wt: 341.4 g/mol
InChI Key: UWVVSKQQQFHXRY-UHFFFAOYSA-N
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Description

4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide, also known as BPN, is a chemical compound that has been of great interest to researchers due to its potential applications in various scientific fields. BPN is a member of the benzamide family and is known for its potent biological activity. In

Mechanism of Action

The exact mechanism of action of 4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide is not fully understood, but it is believed to bind to specific amino acid residues in proteins, resulting in a conformational change. This conformational change can lead to alterations in protein function and activity. 4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide has also been shown to have some inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase.
Biochemical and Physiological Effects
4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. 4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide is its high selectivity for certain proteins. This property makes it a valuable tool for studying protein-protein interactions and protein folding. 4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide is also relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of 4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide is its potential toxicity. It has been shown to induce apoptosis in cancer cells, but it can also induce apoptosis in healthy cells at high concentrations.

Future Directions

There are several future directions for research on 4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide. One area of research is the development of new fluorescent probes based on the structure of 4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide. These probes could be used to study a wide range of biological processes and could have potential applications in drug discovery. Another area of research is the development of 4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide-based therapies for cancer and other diseases. 4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer treatments.

Scientific Research Applications

4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide has been extensively studied for its potential application in various scientific fields. One of the major areas of research is its use as a fluorescent probe for the detection of protein conformational changes. 4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide has been shown to selectively bind to certain proteins and undergo a conformational change, resulting in a change in fluorescence intensity. This property makes 4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide a valuable tool for studying protein-protein interactions and protein folding.

properties

IUPAC Name

4-(butylamino)-N-ethyl-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-5-13-20-17-12-11-15(14-18(17)22(24)25)19(23)21(4-2)16-9-7-6-8-10-16/h6-12,14,20H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVVSKQQQFHXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(=O)N(CC)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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